molecular formula C20H13BrF3N3O2S B1672548 3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide

3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide

Cat. No.: B1672548
M. Wt: 496.3 g/mol
InChI Key: LOKKVFGDJAVMLU-UHFFFAOYSA-N
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Description

GW853606X: is a synthetic organic compound known for its inhibitory effects on polo-like kinase 1 (PLK1) . Polo-like kinase 1 is a crucial enzyme involved in cell division, making GW853606X a significant compound in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW853606X typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of GW853606X involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: GW853606X undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

GW853606X has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of polo-like kinase 1.

    Biology: Employed in cell biology research to investigate cell division and mitosis.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit cell division.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting cell division.

Mechanism of Action

GW853606X exerts its effects by inhibiting polo-like kinase 1 (PLK1), a key enzyme involved in the regulation of cell division . By binding to the active site of PLK1, GW853606X prevents the enzyme from phosphorylating its substrates, thereby disrupting the cell cycle and inhibiting cell proliferation.

Comparison with Similar Compounds

    Rigosertib: Another inhibitor of PLK1, used in cancer research.

    Volasertib: A potent PLK1 inhibitor with similar applications in cancer therapy.

Uniqueness: GW853606X is unique due to its specific binding affinity and inhibitory potency towards PLK1, making it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C20H13BrF3N3O2S

Molecular Weight

496.3 g/mol

IUPAC Name

3-[(2-bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H13BrF3N3O2S/c21-13-4-2-1-3-11(13)9-29-16-8-17(30-18(16)19(25)28)27-10-26-14-6-5-12(7-15(14)27)20(22,23)24/h1-8,10H,9H2,(H2,25,28)

InChI Key

LOKKVFGDJAVMLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)C(F)(F)F)C(=O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)C(F)(F)F)C(=O)N)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW853606;  GW-853606;  GW 853606.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide
Reactant of Route 5
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide
Reactant of Route 6
3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide

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